molecular formula C16H32O B14663790 5-Ethyltetradecan-6-one CAS No. 50395-55-6

5-Ethyltetradecan-6-one

Cat. No.: B14663790
CAS No.: 50395-55-6
M. Wt: 240.42 g/mol
InChI Key: PEKUZOYXSWOKOJ-UHFFFAOYSA-N
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Description

5-Ethyltetradecan-6-one: is an organic compound belonging to the class of ketones It is characterized by a long carbon chain with an ethyl group attached to the fifth carbon and a ketone functional group at the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethyltetradecan-6-one can be synthesized through several methods, including:

    Friedel-Crafts Acylation: This method involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Oxidation of Secondary Alcohols: Secondary alcohols can be oxidized to ketones using oxidizing agents like potassium dichromate or pyridinium chlorochromate.

    Grignard Reaction: This involves the reaction of an alkyl magnesium halide with a carbonyl compound, followed by hydrolysis to yield the desired ketone.

Industrial Production Methods: In industrial settings, this compound can be produced through large-scale oxidation processes or catalytic methods that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Ethyltetradecan-6-one can undergo oxidation to form carboxylic acids.

    Reduction: It can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium dichromate, pyridinium chlorochromate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Compounds with different functional groups replacing the ketone.

Scientific Research Applications

Chemistry: 5-Ethyltetradecan-6-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in studies related to lipid metabolism and the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyltetradecan-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone group can participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Tetradecan-6-one: Similar structure but lacks the ethyl group at the fifth carbon.

    5-Methyltetradecan-6-one: Similar structure with a methyl group instead of an ethyl group.

    Hexadecan-6-one: Longer carbon chain with a ketone group at the sixth carbon.

Uniqueness: 5-Ethyltetradecan-6-one is unique due to the presence of the ethyl group at the fifth carbon, which can influence its chemical reactivity and physical properties. This structural feature can lead to different applications and interactions compared to its similar compounds.

Properties

CAS No.

50395-55-6

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

IUPAC Name

5-ethyltetradecan-6-one

InChI

InChI=1S/C16H32O/c1-4-7-9-10-11-12-14-16(17)15(6-3)13-8-5-2/h15H,4-14H2,1-3H3

InChI Key

PEKUZOYXSWOKOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C(CC)CCCC

Origin of Product

United States

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